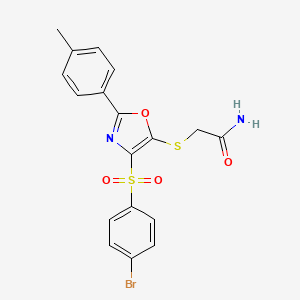
2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as BPTA and is a member of the oxazole family of compounds.
作用機序
The mechanism of action of BPTA is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. BPTA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and ion transport. BPTA has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
BPTA has been shown to have various biochemical and physiological effects. It has been shown to have cytotoxic effects on cancer cells and has been studied as a potential anticancer agent. BPTA has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BPTA has also been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using BPTA in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using BPTA in lab experiments is its potential cytotoxic effects. This can make it difficult to study the effects of BPTA on certain cell types.
将来の方向性
There are several future directions for research on BPTA. One area of research is in the development of BPTA analogs that have improved efficacy and reduced toxicity. Another area of research is in the study of the mechanism of action of BPTA. This will help to better understand its effects on various physiological processes. Finally, BPTA can be further studied for its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, 2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BPTA involves a multi-step process, and it has been extensively studied for its potential applications in cancer research and neuroscience. The mechanism of action of BPTA is related to its ability to inhibit the activity of certain enzymes, and it has various biochemical and physiological effects. BPTA has advantages and limitations for lab experiments, and there are several future directions for research on BPTA.
合成法
The synthesis of BPTA involves a multi-step process that starts with the reaction of p-tolylamine with ethyl bromoacetate to form an intermediate product. This intermediate product is then treated with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone derivative is then reacted with 4-bromobenzenesulfonyl chloride to form the final product, BPTA.
科学的研究の応用
BPTA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research where BPTA has been studied is in the field of cancer research. BPTA has been shown to have cytotoxic effects on cancer cells and has been studied as a potential anticancer agent. BPTA has also been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4S2/c1-11-2-4-12(5-3-11)16-21-17(18(25-16)26-10-15(20)22)27(23,24)14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEVSDIBWGPGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2870284.png)
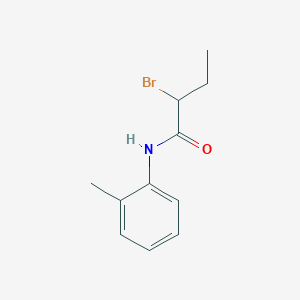
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2870287.png)
![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2870290.png)
![6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2870292.png)
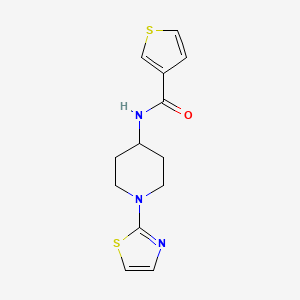

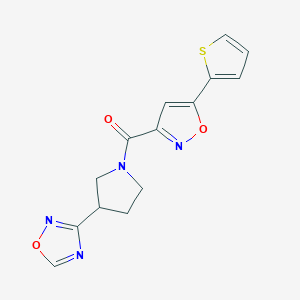
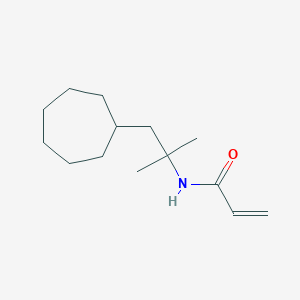
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2870302.png)


